![molecular formula C14H17BrClNO2 B5781255 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide](/img/structure/B5781255.png)
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide
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Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide, also known as BCCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCCA belongs to the class of cyclohexylacetamide derivatives and is known for its anti-inflammatory and analgesic properties.
Mechanism Of Action
The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide is still not fully understood. However, it is believed that 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide is also known to modulate the activity of ion channels and receptors involved in pain signaling.
Biochemical and physiological effects:
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has been shown to have a favorable safety profile with minimal toxicity in animal studies. It is rapidly absorbed and metabolized in the liver, and its metabolites are excreted in the urine. 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has also been found to have a long half-life, which may be beneficial for sustained therapeutic effects.
Advantages And Limitations For Lab Experiments
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its effects can be readily measured in animal models of inflammation and pain. However, 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has some limitations, including its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
There are several potential future directions for 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide research. One area of interest is the development of novel formulations of 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide that can improve its solubility and bioavailability. Another potential direction is the investigation of 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide's effects on other diseases, such as cancer and neurodegenerative disorders. Additionally, the development of selective 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide analogs that target specific pain pathways may hold promise for the treatment of chronic pain.
Synthesis Methods
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide involves the reaction of 4-bromo-2-chlorophenol with cyclohexylamine, followed by the addition of acetic anhydride. The reaction is carried out under reflux in the presence of a catalyst such as pyridine. The resulting product is then purified through recrystallization to obtain pure 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has also been investigated for its potential use in the treatment of neuropathic pain, osteoarthritis, and rheumatoid arthritis.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2/c15-10-6-7-13(12(16)8-10)19-9-14(18)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZKTGGUJCRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide |
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